4-Aminoindole hydrochloride 4-Aminoindole hydrochloride
Brand Name: Vulcanchem
CAS No.: 174854-93-4
VCID: VC20756184
InChI: InChI=1S/C8H8N2.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5,10H,9H2;1H
SMILES: C1=CC(=C2C=CNC2=C1)N.Cl
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol

4-Aminoindole hydrochloride

CAS No.: 174854-93-4

Cat. No.: VC20756184

Molecular Formula: C8H9ClN2

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

4-Aminoindole hydrochloride - 174854-93-4

CAS No. 174854-93-4
Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
IUPAC Name 1H-indol-4-amine;hydrochloride
Standard InChI InChI=1S/C8H8N2.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5,10H,9H2;1H
Standard InChI Key RRDMEBTXVSZFJA-UHFFFAOYSA-N
SMILES C1=CC(=C2C=CNC2=C1)N.Cl
Canonical SMILES C1=CC(=C2C=CNC2=C1)N.Cl

Physical and Chemical Properties

Structural Characteristics

4-Aminoindole hydrochloride consists of an indole core with an amino group at the 4-position, and the nitrogen atom of the amino group is protonated and paired with a chloride counterion. This structural arrangement contributes to its chemical behavior and reactivity patterns. The parent compound, 4-aminoindole, has the molecular formula C8H8N2 with a molecular weight of 132.166 g/mol .

Chemical Properties

4-Aminoindole hydrochloride, being the salt form of an aromatic amine, exhibits chemical properties characteristic of both indoles and primary amines. The hydrochloride form generally exhibits enhanced solubility in polar solvents compared to the free base form. The parent compound, 4-aminoindole, is reported to be insoluble in water , while the hydrochloride salt would likely demonstrate improved water solubility due to its ionic character.

The indole core of the molecule contributes to its ability to engage in various chemical reactions typical of heterocyclic compounds, including electrophilic substitution reactions. The amino group at the 4-position provides a reactive site for further chemical modifications, making this compound a versatile building block in organic synthesis.

Synthesis Methods

4-Aminoindole hydrochloride can be synthesized through the reaction of 4-aminoindole with hydrochloric acid. This straightforward acid-base reaction converts the free amine to its hydrochloride salt, which often improves stability and facilitates handling of the compound in laboratory settings.

The parent compound, 4-aminoindole, can be synthesized through various methods. One approach involves a tandem reaction of 2-alkynylanilines, as described in research literature . This method represents a divergent synthesis approach that enables the preparation of 4-amino indoles with free amine groups.

The synthesis pathway typically involves several steps, including:

  • Preparation of appropriate 2-alkynylaniline precursors

  • Cyclization reactions to form the indole ring system

  • Introduction and/or deprotection of the amino group at the 4-position

  • Conversion to the hydrochloride salt using HCl

These synthetic approaches allow researchers to prepare 4-aminoindole hydrochloride with high purity for various applications in organic and medicinal chemistry.

Applications in Organic Synthesis

4-Aminoindole hydrochloride serves as a versatile intermediate in organic synthesis, particularly in the preparation of various indole derivatives with potential biological activities. Its structural features make it valuable for constructing more complex molecular architectures.

The parent compound, 4-aminoindole, is used in synthesizing compounds such as:

  • Macrolactam tumor promoters, including synthetic approaches to teleocidin-related compounds and total synthesis of (±)-indolactam V

  • Tricyclic structures of 2-substituted-pyrrolo[2,3-h]quinolin-4-ones, which have demonstrated antitumor activity

  • Various bioactive molecules that incorporate the 4-aminoindole scaffold

Research indicates that 4-aminoindole derivatives have shown promise in several pharmaceutical applications, including:

  • Inhibition of bacterial thymidylate synthase

  • Mimicking non-alkaloid toxin lignan anticancer and antiviral agents

  • Acting as protein kinase C θ (PKCθ) inhibitors

These applications highlight the importance of 4-aminoindole hydrochloride as a building block in medicinal chemistry and drug discovery efforts.

Biological Activities

Antimycobacterial Activity

A significant biological activity associated with 4-aminoindole (4-AI) is its antimycobacterial properties. Research has demonstrated that 4-AI exhibits activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 4.68 μM . This activity appears to be related to its metabolic incorporation to form 4-aminotryptophan rather than through inhibition of specific enzymes in the tryptophan biosynthesis pathway.

Studies have shown that indole-4-carboxamide prodrugs can liberate 4-aminoindole, which is then metabolically incorporated to form 4-aminotryptophan. This mechanism represents a novel approach to antimycobacterial therapy and highlights the importance of 4-aminoindole as a potential lead compound for developing new treatments for tuberculosis .

Other Biological Applications

While specific biological activities of 4-aminoindole hydrochloride are less documented in the provided sources, its parent compound and derivatives have been extensively studied for their potential in medicinal chemistry. Indole derivatives, in general, have been explored for various biological activities, including:

  • Antibacterial, antiviral, and antifungal properties

  • Potential applications in neurodegenerative diseases through inhibition of protein aggregation

  • Anticancer activities

Recent studies have focused on developing 4-aminoindole carboxamide derivatives that are effective in curtailing alpha-synuclein and tau isoform 2N4R oligomer formation, which is relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator